N-(piperidin-2-ylmethyl)quinolin-2-amine
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Overview
Description
N-(piperidin-2-ylmethyl)quinolin-2-amine: is a compound that features a quinoline moiety linked to a piperidine ring via a methylene bridge. Quinoline and piperidine are both significant structures in medicinal chemistry due to their presence in various pharmacologically active compounds. The quinoline ring is known for its aromatic properties, while the piperidine ring is a saturated heterocycle that contributes to the compound’s overall stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-2-ylmethyl)quinolin-2-amine typically involves the condensation of quinoline derivatives with piperidine derivatives. One common method is the reductive amination of quinoline-2-carbaldehyde with piperidine. This reaction is usually catalyzed by a reducing agent such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-(piperidin-2-ylmethyl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-(piperidin-2-ylmethyl)quinolin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme-substrate interactions .
Medicine: Its quinoline and piperidine moieties are known to exhibit various pharmacological activities, including antimicrobial, antimalarial, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its chemical stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of N-(piperidin-2-ylmethyl)quinolin-2-amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the piperidine ring can enhance the compound’s binding affinity to certain enzymes, inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
N-(pyridin-2-ylmethyl)quinolin-2-amine: Similar structure but with a pyridine ring instead of a piperidine ring.
N-(piperidin-2-ylmethyl)pyridin-2-amine: Similar structure but with a pyridine ring instead of a quinoline ring.
N-(piperidin-2-ylmethyl)isoquinolin-2-amine: Similar structure but with an isoquinoline ring instead of a quinoline ring.
Uniqueness: N-(piperidin-2-ylmethyl)quinolin-2-amine is unique due to the combination of the quinoline and piperidine moieties. This combination provides a balance of aromaticity and saturation, enhancing the compound’s stability and reactivity. Additionally, the methylene bridge linking the two rings allows for greater flexibility in molecular interactions .
Properties
Molecular Formula |
C15H19N3 |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-(piperidin-2-ylmethyl)quinolin-2-amine |
InChI |
InChI=1S/C15H19N3/c1-2-7-14-12(5-1)8-9-15(18-14)17-11-13-6-3-4-10-16-13/h1-2,5,7-9,13,16H,3-4,6,10-11H2,(H,17,18) |
InChI Key |
OFKLLXVAVDMJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CNC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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